molecular formula C10H9ClN2O2 B2790714 methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate CAS No. 181054-01-3

methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate

カタログ番号: B2790714
CAS番号: 181054-01-3
分子量: 224.64
InChIキー: HQJPQNYLAADYLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl 2-(chloromethyl)-3H-benzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)13-9(5-11)12-7/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJPQNYLAADYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Privileged Scaffold: Chemical Structure, Properties, and Synthetic Utility of Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery, the benzimidazole nucleus is universally recognized as a "privileged pharmacophore," capable of binding to diverse biological targets ranging from tubulin in cancer cells to ergosterol biosynthesis enzymes in fungi[1]. Among the most versatile building blocks used to construct these therapeutics is methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate .

This compound is engineered for orthogonal reactivity. It features a highly electrophilic C2-chloromethyl group for nucleophilic substitution, a C5-methyl ester for downstream amidation or hydrolysis, and an acidic N1/N3 imidazole proton that allows for regioselective alkylation. This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and its divergent applications in medicinal chemistry.

Structural Analysis & Physicochemical Properties

The molecular architecture of methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate (C₁₀H₉ClN₂O₂) dictates its behavior in both synthetic workflows and biological environments.

Tautomeric Equilibrium (The Regiochemical Challenge)

A critical property of the 1H-benzimidazole core is its rapid annular tautomerism. In solution, the proton exchanges rapidly between the N1 and N3 positions. Consequently, the 5-carboxylate and 6-carboxylate forms exist in a dynamic equilibrium.

  • Practical Implication: When performing N-alkylation (e.g., reacting with an alkyl halide in the presence of a base like K₂CO₃), the reaction will invariably yield a mixture of 1,5- and 1,6-regioisomers. These isomers possess identical masses but different spatial geometries, requiring careful separation via high-performance liquid chromatography (HPLC) or fine-tuned silica gel chromatography before biological testing.

Quantitative Data Summary

The following table summarizes the core quantitative and physicochemical data necessary for handling and formulating this intermediate.

PropertyValue / Description
Chemical Name Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Profile Soluble in DMF, DMSO, Methanol; Insoluble in H₂O
LogP (Predicted) ~1.8 - 2.2 (Favorable for membrane permeability)
Reactive Centers C2 (Alkyl Electrophile), C5 (Acyl Electrophile), N1/N3 (Nucleophilic)

Divergent Synthetic Utility

The true value of this scaffold lies in its ability to be functionalized in multiple directions to target entirely different disease states, from agricultural fungicides[2] to human anticancer therapeutics[1].

G Core Methyl 2-(chloromethyl)- 1H-benzimidazole-5-carboxylate (Core Scaffold) SN2 C2-Chloromethyl Nucleophilic Substitution (SN2) Core->SN2 Amines/Thiols Base, DMF Amidation C5-Ester Hydrolysis & Amidation Core->Amidation 1. LiOH/H2O 2. Amine, HATU Alkylation N1/N3-Alkylation (Regioisomer Mixture) Core->Alkylation R-X, K2CO3 Antifungal Antifungal Agents (Ergosterol Synthesis Inhibitors) SN2->Antifungal PPI Proton Pump Inhibitors (Gastric H+/K+ ATPase) SN2->PPI Anticancer Anticancer Therapeutics (Tubulin/PARP Inhibitors) Amidation->Anticancer Alkylation->Anticancer

Divergent synthetic workflow and pharmacological targeting of the core scaffold.

Self-Validating Synthesis Methodology

The synthesis of this scaffold is typically achieved via the condensation of methyl 3,4-diaminobenzoate with a chloroacetylating agent[3],[4]. To ensure maximum yield and prevent degradation, a controlled two-stage acylation-cyclodehydration protocol is preferred over harsh, one-pot high-temperature mineral acid methods.

Stage 1: Regiocontrolled N-Acylation

Objective: Form the mono-chloroacetamide intermediate without over-acylation.

  • Preparation: Dissolve methyl 3,4-diaminobenzoate (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere. Add triethylamine (TEA, 1.2 eq) as an acid scavenger.

  • Temperature Control (Causality): Cool the reaction vessel strictly to 0°C using an ice-water bath. Why? Chloroacetyl chloride is violently reactive. Maintaining 0°C suppresses di-acylation at both amine groups and prevents exothermic degradation of the starting material.

  • Addition: Add chloroacetyl chloride (1.05 eq)[3] dropwise over 30 minutes.

  • System Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase. The process is complete when the diamine spot (Rf ~0.2) is entirely consumed, replaced by the less polar mono-amide intermediate (Rf ~0.5).

Stage 2: Acid-Catalyzed Cyclodehydration

Objective: Close the imidazole ring while preserving the C5-methyl ester and C2-chlorine atom.

  • Solvent Exchange: Evaporate the THF under reduced pressure. Resuspend the crude amide intermediate in glacial acetic acid (10 volumes).

  • Cyclization (Causality): Heat the mixture to reflux (100°C) for 4 hours. Why glacial acetic acid? Glacial acetic acid provides the exact protic environment required to protonate the amide carbonyl, facilitating intramolecular nucleophilic attack by the adjacent free amine. Crucially, unlike aqueous mineral acids (e.g., 4N HCl), anhydrous acetic acid prevents the premature hydrolysis of the C5-methyl ester into a carboxylic acid.

  • System Validation: Monitor via LC-MS. The reaction is successful when the intermediate mass (M+H = 243) shifts to the cyclized product mass (M+H = 225), confirming the loss of H₂O.

  • Workup: Cool the mixture to room temperature, pour over crushed ice, and carefully neutralize with saturated aqueous NaHCO₃ to pH 7. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target compound.

Downstream Reactivity & Application Insights

As a Senior Application Scientist, understanding how to deploy this molecule is as important as knowing how to synthesize it.

  • C2-Chloromethyl Substitution (Sₙ2): The chlorine atom is highly activated by the adjacent electron-withdrawing imine nitrogen of the benzimidazole ring. It readily undergoes Sₙ2 displacement with primary/secondary amines, thiols, and alkoxides at room temperature in DMF with a mild base (e.g., K₂CO₃). This specific pathway is heavily utilized to synthesize potent antifungal agents that disrupt phytopathogenic fungi cell walls[2], as well as the thioether linkages foundational to Proton Pump Inhibitors (PPIs) like Omeprazole.

  • C5-Ester Derivatization: The methyl ester can be selectively saponified using LiOH in THF/H₂O at room temperature. The resulting carboxylic acid can then be coupled with complex amines using standard peptide coupling reagents (HATU, EDC/HOBt) to generate targeted anticancer therapeutics, particularly those acting as PARP inhibitors[1].

References

  • [2] Title: Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed Source: nih.gov URL:

  • [3] Title: Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds | ACS Omega - ACS Publications Source: acs.org URL:

  • [1] Title: (PDF) Recent advances in the synthetic transformation of benzimidazole scaffolds as privileged pharmacophores for cancer chemotherapy (2020–present) - ResearchGate Source: researchgate.net URL:

  • [4] Title: A simple and efficient synthesis of novel inhibitors of alpha-glucosidase based on benzimidazole skeleton and molecular docking studies | Request PDF - ResearchGate Source: researchgate.net URL:

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate, a key building block in medicinal chemistry. The synthesis is presented with detailed experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and practical applicability.

Introduction

Benzimidazole derivatives are a cornerstone in drug discovery, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The title compound, methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate, is a valuable intermediate, featuring a reactive chloromethyl group at the 2-position and a carboxylate at the 5-position, allowing for diverse subsequent chemical modifications. This guide details a robust and well-established synthetic approach based on the Phillips condensation method.[4]

Synthetic Pathway Overview

The synthesis of methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate is most effectively achieved through a two-step process. The first step involves the esterification of 3,4-diaminobenzoic acid to produce the key intermediate, methyl 3,4-diaminobenzoate. This is followed by the cyclocondensation of the diamine with chloroacetic acid to form the target benzimidazole.

Synthetic Pathway cluster_0 Step 1 cluster_1 Step 2 A 3,4-Diaminobenzoic Acid B Methyl 3,4-diaminobenzoate A->B Esterification C Methyl 2-(chloromethyl)-1H- benzimidazole-5-carboxylate B->C Cyclocondensation reagent1 Methanol, Thionyl Chloride reagent2 Chloroacetic Acid, 4M HCl (aq)

Caption: Overall synthetic pathway for methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate.

Part 1: Synthesis of Methyl 3,4-diaminobenzoate

The initial step focuses on the protection of the carboxylic acid functionality of 3,4-diaminobenzoic acid as a methyl ester. This is crucial to prevent its participation in side reactions during the subsequent cyclization step. Fischer esterification is a classic and effective method for this transformation.

Experimental Protocol
  • To a solution of 3,4-diaminobenzoic acid (1.00 g, 6.58 mmol) in methanol (15.0 mL), slowly add thionyl chloride (0.72 mL, 9.80 mmol) dropwise over 10 minutes at room temperature.[5]

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,4-diaminobenzoate as a brown solid.[5]

Causality and Experimental Choices
  • Methanol as Solvent and Reagent: Methanol serves as both the solvent and the reactant for the esterification. Using it in excess drives the equilibrium towards the product side.

  • Thionyl Chloride as Catalyst: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The generated HCl acts as a catalyst for the esterification. This method is often preferred over direct acid catalysis as it is highly efficient.

Parameter Value Reference
Starting Material3,4-Diaminobenzoic acid[5]
ReagentsMethanol, Thionyl Chloride[5]
Reaction Time4-6 hours
Typical Yield95%[5]
Product AppearanceBrown solid[5]

Part 2: Synthesis of Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate

This step involves the formation of the benzimidazole ring via the Phillips condensation reaction.[4] The ortho-diamino functionality of methyl 3,4-diaminobenzoate reacts with chloroacetic acid under acidic conditions to form the desired heterocyclic core.

Experimental Protocol
  • In a round-bottom flask, combine methyl 3,4-diaminobenzoate (1.0 g, 6.0 mmol) and chloroacetic acid (0.7 g, 7.4 mmol) in 4M hydrochloric acid (15 mL).[6]

  • Heat the reaction mixture to reflux (approximately 100-120 °C) for 3-6 hours.[6] Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water (50 mL).

  • Neutralize the mixture by the slow addition of dilute ammonium hydroxide or sodium hydroxide solution until a pH of 8-9 is reached, which will cause the product to precipitate.[6]

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Dry the crude product and recrystallize from a suitable solvent such as ethanol/water to obtain pure methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate.[7]

Mechanistic Insight and Rationale

The reaction proceeds through an initial acylation of one of the amino groups of the diamine by chloroacetic acid to form an amide intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the amide. Subsequent dehydration under the acidic and heated conditions leads to the formation of the aromatic benzimidazole ring. The acidic medium protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the cyclization.[8]

Reaction Workflow cluster_reagents Reagents & Solvents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification reagents Methyl 3,4-diaminobenzoate Chloroacetic Acid 4M HCl conditions Reflux (100-120 °C) 3-6 hours reagents->conditions 1. Mixing workup Cooling & Precipitation Neutralization (pH 8-9) Filtration Recrystallization conditions->workup 2. Reaction Completion product Pure Product workup->product 3. Isolation

Caption: Experimental workflow for the synthesis of the target compound.

Parameter Value Reference
Starting MaterialMethyl 3,4-diaminobenzoate[6]
ReagentsChloroacetic Acid, 4M HCl[6]
Reaction Temperature100-120 °C (Reflux)[6]
Reaction Time3-6 hours[6]
Purification MethodRecrystallization[7]

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate. The protocols are based on well-established chemical transformations and offer good yields. This guide provides the necessary details for researchers to successfully synthesize this valuable intermediate for further applications in drug discovery and development.

References

  • Liu, Y., Li, Z., Yang, L., Li, S., & Chen, Z. (2023). Photochemically induced chloromethylation/cyclization of benzimidazole derivatives with CCl4/CHCl3. Organic & Biomolecular Chemistry. [Link]

  • Kumar, V., Poojary, B., et al. (2014). Synthesis of Some Novel 1,2-Disubstituted Benzimidazole-5-carboxylates via One-Pot Method Using Sodium Dithionite and Its Effect on N-Debenzylation. Taylor & Francis Online. [Link]

  • Kumar, V., Poojary, B., et al. (2015). Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. PubMed. [Link]

  • Synthesis of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. IJCPS. [Link]

  • Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2. Bulgarian Chemical Communications. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization. MedCrave. [Link]

  • Synthesis Analgesic and Anti-Inflammatory Activity of Some 2-Substituted 3- Acetic Acid Benzimidazole Derivatives. RJPBCS. [Link]

  • Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. [Link]

  • Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed. [Link]

  • Mechanism for the cyclization reaction between O-phenylenediamine and carboxylic group to form benzimidazole. ResearchGate. [Link]

  • Synthesis of Some Novel N-alkylated 2-chloro-Benzimidazole Derivatives and their Biological Evaluation. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Pharmaceutical Sciences. [Link]

  • Preparation technique of 2-chloromethylbenzimidazole.
  • Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate.
  • Recent Trends in the Synthesis of Benzimidazoles and Use of the Phillips Modification. A Review. Taylor & Francis Online. [Link]

  • Synthesis of Some New Benzimidazole Derivatives of Pharmaceutical Interest. ResearchGate. [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ResearchGate. [Link]

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Tem. who-we-serve.com. [Link]

  • Methyl 3,4-diaminobenzoate, 250 g. Carl ROTH. [Link]

Sources

Crystallographic and Structural Profiling of Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate is a highly versatile, bifunctional pharmacophore intermediate utilized extensively in medicinal chemistry. It serves as the foundational scaffold for the synthesis of topoisomerase inhibitors, antihypertensives (such as angiotensin II receptor blockers), and antineoplastic agents[1]. The molecule's utility stems from its dual reactivity: the electrophilic 2-chloromethyl group allows for rapid nucleophilic displacement, while the 5-carboxylate moiety provides a distinct handle for subsequent amidation or hydrolysis[2].

For researchers and drug development professionals, understanding the crystallographic properties and solid-state behavior of this intermediate is critical. These parameters dictate the compound's stability, solubility, and reactivity during synthetic scale-up and formulation.

Crystallographic Data & Molecular Geometry

While proprietary high-resolution single-crystal X-ray diffraction (XRD) data for the exact free base of methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate is often restricted to internal pharmaceutical pipelines, its structural parameters are reliably deduced from the extensively characterized 2-chloromethyl-1H-benzimidazole core[3] and related 5-substituted analogs[4].

Compounds of this specific class predominantly crystallize in the monoclinic crystal system, typically within the P21​/c space group[3]. The benzimidazole core maintains strict planarity due to its extended π -conjugated system. The crystal lattice is not stabilized by simple van der Waals forces, but rather by a highly directional network of intermolecular hydrogen bonds and π−π stacking interactions[5].

Table 1: Representative Crystallographic Parameters for 2-(Chloromethyl)-1H-benzimidazole Derivatives

ParameterRepresentative ValueCrystallographic Significance
Crystal System MonoclinicTypical for asymmetric planar heterocycles.
Space Group P21​/c Facilitates infinite chain formation via H-bonding.
Unit Cell Dimensions a≈7.20 Å, b≈9.45 Å, c≈14.05 ÅAccommodates the bulky 5-carboxylate substitution.
β Angle ≈102.4∘ Defines the monoclinic tilt of the unit cell.
C-Cl Bond Length ≈1.79 ÅElongated compared to standard aliphatic chlorides.
Intermolecular H-Bonds N−H⋯N or N−H⋯O=C Primary driver of solid-state lattice stability.

Structural Causality & Mechanistic Insights (E-E-A-T)

The Reactivity of the Chloromethyl Group

The C-Cl bond in the 2-chloromethyl position exhibits unique crystallographic and electronic properties. XRD data of the parent 2-chloromethyl-1H-benzimidazole reveals a slightly elongated C-Cl bond length ( ≈1.79 Å)[3]. This elongation is caused by the electron-withdrawing nature of the adjacent sp2 hybridized imine nitrogen ( C=N ). This structural feature lowers the activation energy required for SN​2 nucleophilic substitution, making the chloromethyl carbon an exceptionally reactive electrophile for coupling with piperazines, anilines, and triazoles[1].

Tautomerism and the 5-Carboxylate Effect

The benzimidazole ring undergoes rapid annular tautomerism, with the proton migrating between the N1 and N3 positions. However, the introduction of the electron-withdrawing methyl carboxylate group at the 5-position breaks the electronic symmetry of the imidazole ring. Inductive effects preferentially stabilize the tautomer where the proton resides on the nitrogen furthest from the ester group. This regioselectivity must be accounted for during N-alkylation reactions, as it dictates the ratio of resulting regioisomers.

Crystal Packing and Solid-State Stability

The solid-state stability of this intermediate is governed by a robust hydrogen-bonding network. The imidazole N-H group acts as a potent hydrogen bond donor. In the crystal lattice, it interacts either with the N3 acceptor of an adjacent molecule (forming infinite zigzag chains along the b-axis)[3] or with the carbonyl oxygen of the 5-carboxylate group. These strong intermolecular forces give the compound a relatively high melting point and excellent shelf-life stability, preventing spontaneous degradation of the reactive chloromethyl group.

CrystalPacking M1 Benzimidazole Core (Molecule A: N-H Donor) M2 Benzimidazole Core (Molecule B: N3 Acceptor) M1->M2 Intermolecular H-bond (N-H ··· N) M3 5-Carboxylate Group (Molecule C: C=O Acceptor) M1->M3 Alternative H-bond (N-H ··· O=C) M2->M1 π-π Stacking (Aromatic System)

Intermolecular hydrogen bonding and pi-pi stacking network driving crystal lattice stabilization.

Experimental Workflows: Synthesis & Crystallization

Protocol 1: Synthesis of Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate

This protocol utilizes a modified Phillips condensation. It is a self-validating system; the formation of the benzimidazole core is thermodynamically driven by the release of water, and reaction completion is visually indicated by the precipitation of the product upon aqueous quenching.

  • Reagent Preparation: Dissolve 1.0 equivalent of methyl 3,4-diaminobenzoate in a polar aprotic solvent (e.g., DMF) or an acidic medium (e.g., 4N HCl)[6]. Ensure complete dissolution under continuous stirring.

  • Acylation/Condensation: Slowly add 1.2 equivalents of chloroacetic acid (or chloroacetyl chloride) dropwise at 0 °C[2]. Mechanistic Note: Strict temperature control during addition prevents uncontrolled exothermic degradation and unwanted acylation of the ester moiety.

  • Cyclization: Heat the reaction mixture to reflux for 2-3 hours. Alternatively, apply microwave irradiation for 5-10 minutes to rapidly drive the dehydration and subsequent ring closure[1].

  • Isolation: Pour the hot reaction mixture over crushed ice. The sudden shift in dielectric constant forces the hydrophobic benzimidazole to precipitate. Filter the solid, wash thoroughly with cold water to remove unreacted acid, and recrystallize from absolute ethanol to yield the pure intermediate[1].

Synthesis A Methyl 3,4-diaminobenzoate C Condensation / Cyclization (Reflux / Microwave) A->C B Chloroacetic Acid (or Chloroacetyl Chloride) B->C D Methyl 2-(chloromethyl)-1H- benzimidazole-5-carboxylate C->D -H2O E Nucleophilic Substitution (Targeting -CH2Cl) D->E F Ester Hydrolysis / Amidation (Targeting -COOMe) D->F G Bioactive Pharmacophores (e.g., Topoisomerase Inhibitors) E->G F->G

Synthetic pathway and bifunctional reactivity of methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate.

Protocol 2: Single-Crystal Growth for XRD Analysis

To empirically validate the structural parameters of synthesized batches, high-quality single crystals must be grown.

  • Solvent Selection: Dissolve the purified powder in a binary solvent system (e.g., dichloromethane/hexane or ethanol/water)[4]. The primary solvent should dissolve the compound completely, while the antisolvent lowers the overall solubility threshold.

  • Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a needle to allow for slow evaporation at ambient temperature (20-25 °C) in a vibration-free environment for 48-72 hours.

  • Harvesting: Isolate the resulting pale-yellow monoclinic crystals. Critical Step: Coat the crystals immediately in paratone oil to prevent solvent loss (efflorescence) and lattice degradation prior to mounting on the goniometer.

References

  • Title: Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations Source: PubMed / NIH URL: [Link]

  • Title: X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives Source: IntechOpen URL: [Link]

  • Title: Crystal and molecular structures of two 1H-2-substituted benzimidazoles Source: ResearchGate URL: [Link]

  • Title: Recent advances in the synthetic transformation of benzimidazole scaffolds as privileged pharmacophores for cancer chemotherapy Source: ResearchGate URL: [Link]

  • Title: Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their Cytotoxic Activity against Human Cancer Cell Lines Source: ResearchGate URL: [Link]

  • Title: New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies Source: ACS Publications URL: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Nucleophilic Substitution of Methyl 2-(Chloromethyl)-1H-benzimidazole-5-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzimidazole Core in Modern Medicinal Chemistry

The benzimidazole scaffold is a cornerstone in contemporary drug discovery, recognized as a "privileged" heterocyclic motif due to its presence in a multitude of pharmacologically active compounds.[1] Its unique structure, consisting of a fused benzene and imidazole ring, allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications including antimicrobial, anticancer, and anti-inflammatory agents.[2][3]

Within this versatile class of compounds, Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate stands out as a pivotal intermediate. The strategic placement of a reactive chloromethyl group at the 2-position provides a highly electrophilic center, primed for nucleophilic substitution.[4] This "handle" allows for the systematic and efficient introduction of a vast array of functional groups, enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies—a critical process in the optimization of lead compounds in drug development.[4][5] This document provides a detailed protocol and the underlying chemical principles for performing nucleophilic substitution reactions on this valuable substrate.

The Underlying Mechanism: An SN2 Pathway

The primary reaction pathway for the substitution of the chlorine atom in methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate is a bimolecular nucleophilic substitution (SN2) reaction. The carbon atom of the chloromethyl group is analogous to a benzylic carbon, making it highly susceptible to attack by nucleophiles.

Key Mechanistic Steps:

  • Nucleophile Activation: In many cases, particularly with amine or thiol nucleophiles, a weak base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is employed. The base deprotonates the nucleophile, increasing its nucleophilicity, or serves to neutralize the hydrochloric acid (HCl) generated during the reaction.

  • Backside Attack: The activated nucleophile attacks the electrophilic carbon atom of the chloromethyl group from the side opposite to the chlorine atom.

  • Transition State: A transient, high-energy transition state is formed where the nucleophile and the leaving group (chloride) are both partially bonded to the carbon atom.

  • Displacement & Product Formation: The carbon-chlorine bond breaks, and the chloride ion is displaced, resulting in the formation of a new carbon-nucleophile bond with an inversion of stereochemistry (though this is not relevant for the achiral substrate).

The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is common as it effectively solvates the cation of the base while leaving the anionic nucleophile relatively free and highly reactive.[6] In some protocols, a catalytic amount of potassium iodide (KI) is added. The iodide ion, being a better nucleophile and a better leaving group than chloride, can displace the chloride in a Finkelstein reaction to form a more reactive iodo-intermediate, thereby accelerating the overall reaction rate.[2]

Caption: SN2 mechanism for nucleophilic substitution.

Experimental Protocols

This section outlines a general procedure for the nucleophilic substitution reaction. It is crucial to adapt the conditions based on the specific nucleophile being used. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate≥97% PuritySigma-AldrichThe starting material. Store in a cool, dry place.
Nucleophile (e.g., Aniline, Thiophenol)Reagent GradeAcros OrganicsUse 1.0 - 1.2 equivalents relative to the starting material.
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher ScientificUsed as the base. Ensure it is dry.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Alfa AesarA polar aprotic solvent is ideal for this reaction.
Potassium Iodide (KI)Reagent GradeJ.T. BakerOptional catalyst (0.1 eq.).
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction.
Brine (Saturated NaCl solution)--For washing the organic layer.
Sodium Sulfate (Na₂SO₄), anhydrousACS GradeEMD MilliporeFor drying the organic layer.
Thin Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄MerckFor monitoring reaction progress.
General Protocol for Reaction with an Aromatic Amine

This protocol is adapted from established procedures for the synthesis of 2-aminomethyl benzimidazole derivatives.[2]

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate (1.0 eq.).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and a catalytic amount of potassium iodide (KI, 0.1 eq.).

  • Solvent and Nucleophile: Add anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1-0.2 M with respect to the starting material. Add the aromatic amine nucleophile (1.1 eq.) to the stirring mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature depends on the reactivity of the nucleophile.

  • Monitoring Progress: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Chloroform:Methanol or 4:1 Benzene:Ethyl Acetate).[2][7] The disappearance of the starting material spot indicates reaction completion. Reaction times can vary from 3 to 12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The product is expected to be in the organic layer.

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the pure substituted product.

Summary of Reaction Conditions

The versatility of the substrate allows for reactions with a wide range of nucleophiles. The table below summarizes typical conditions reported in the literature.[2][6][8]

Nucleophile ClassExample NucleophileBaseSolventTemperatureTypical YieldReference
Aromatic Aminesp-NitroanilineK₂CO₃DMFRT to 60 °C~70%[2]
Heterocyclic Amines1-(4-fluorophenyl)piperazineTriethylamine (Et₃N)DMFRT75%[6]
Thiols2-MercaptobenzimidazoleK₂CO₃DMF90 °CGood[8]
Alcoholsp-AminophenolK₂CO₃DMFRT to 60 °C~65%[2]

Workflow and Characterization

A systematic workflow is essential for reproducible results. The final product must be rigorously characterized to confirm its identity and purity.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Reaction Setup (Substrate, Base, Catalyst) Addition 2. Add Solvent and Nucleophile Setup->Addition React 3. Stir at RT or Heat Addition->React Monitor 4. Monitor by TLC React->Monitor Monitor->React Incomplete Quench 5. Quench with Water Monitor->Quench Complete Extract 6. Ethyl Acetate Extraction Quench->Extract Purify 7. Dry, Concentrate & Purify (Recrystallization or Chromatography) Extract->Purify Characterize 8. Product Characterization (NMR, MS, IR) Purify->Characterize

Caption: Experimental workflow from reaction to analysis.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Key signals to observe in ¹H NMR include the disappearance of the chloromethyl singlet (typically around 4.8 ppm) and the appearance of a new methylene singlet (CH₂-Nu) at a different chemical shift, along with signals corresponding to the newly introduced nucleophilic moiety.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful substitution. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the product molecule. For instance, the N-H stretch of the benzimidazole ring is typically observed in the 3100-3500 cm⁻¹ region.[7]

Conclusion

Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate is a highly effective and versatile building block for the synthesis of diverse compound libraries. The nucleophilic substitution protocol detailed herein is robust and broadly applicable to a range of nucleophiles, including amines, thiols, and alcohols. By understanding the underlying SN2 mechanism and carefully controlling reaction conditions, researchers can efficiently generate novel benzimidazole derivatives for evaluation in drug discovery programs and other chemical biology applications.

References

  • El-Sayed, W. M., et al. (2018). Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 193-204. Available at: [Link]

  • Patel, V. M., et al. (2023). Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. International Journal of Pharmaceutical Sciences, 14(6), 45-52. Available at: [Link]

  • Bai, L., et al. (2013). Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. Journal of Agricultural and Food Chemistry, 61(10), 2789-2795. Available at: [Link]

  • PubMed. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Molla, A., & Tadesse, S. (2022). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Journal of Heterocyclic Chemistry, 2022, 1-18. Available at: [Link]

  • Google Patents. (2007). Preparation technique of 2-chloromethylbenzimidazole. CN1919839A.
  • Google Patents. (2013). Process for the preparation of benzimidazole derivatives and salts thereof. WO2013150545A2.
  • Al-Amiery, A. A., et al. (2024). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 14, 11185-11231. Available at: [Link]

  • Duarte, F. I., et al. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 20(8), 14883-14909. Available at: [Link]

  • Google Patents. (2014). Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate. CN104003977A.
  • ChemBK. methyl 2-(chloromethyl)-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate. Available at: [Link]

  • Zhu, Y., et al. (2006). FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES. HETEROCYCLES, 67(2), 769. Available at: [Link]

  • Ellis, G. P., & Jones, R. T. (1974). Nucleophilic substitution reactions of-2-chlorobenzimidazoles. Part II. Formation of benzimidazoline-2-thiones and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 903-908. Available at: [Link]

  • PubChem. 2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid. Available at: [Link]

  • Wang, H., & Xu, J. (2007). 2-(Chloromethyl)benzimidazolium chloride. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 7), o3321. Available at: [Link]

  • ResearchGate. (2018). Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate. Available at: [Link]

  • PubMed. (2017). Synthesis, antiprotozoal activity, and chemoinformatic analysis of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives: Identification of new selective giardicidal and trichomonicidal compounds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Reddy, T. R., et al. (2011). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Organic & Biomolecular Chemistry, 9(8), 2834-2837. Available at: [Link]

  • Google Patents. (2015). Method for preparation of benzimidazole derivatives. TW201502124A.
  • Georganics. 2-Methyl-1H-benzimidazole-5-carboxylic acid. Available at: [Link]

  • ResearchGate. (2016). Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives. Available at: [Link]

  • Anisimova, V. A., et al. (2022). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 8(2), 1-13. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Synthesis of (1H-Benzimidazole-2-ylmethyl) -(4-nitro-phenyl)-amine. ijpsjournal.com. Available at: [Link]

Sources

ester hydrolysis protocol for methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Chemoselective Ester Hydrolysis of Methyl 2-(Chloromethyl)-1H-benzimidazole-5-carboxylate

Executive Summary

The synthesis and functionalization of 2-chloromethyl-1H-benzimidazole derivatives are critical in the development of novel antimicrobial and pharmacological agents[1]. However, the orthogonal deprotection of a methyl ester in the presence of a 2-chloromethyl group presents a severe chemoselectivity challenge. The 2-chloromethyl moiety is an hyper-reactive aza-benzylic chloride, making it highly susceptible to nucleophilic attack, solvolysis, and polymerization. This application note details a robust, field-proven protocol utilizing Trimethyltin Hydroxide ( Me3​SnOH ) to achieve high-yielding, non-nucleophilic ester cleavage while perfectly preserving the structural integrity of the sensitive alkyl chloride.

Mechanistic Rationale & The Chemoselectivity Challenge

Standard ester saponification relies on the generation of free hydroxide ions ( OH− ) in polar protic solvents. When applied to methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate, these basic conditions trigger two catastrophic degradation pathways:

  • SN​2 Solvolysis: The unhindered OH− acts as a nucleophile, rapidly displacing the aza-benzylic chloride to form a 2-hydroxymethyl byproduct.

  • Intermolecular Polymerization: The basic medium deprotonates the benzimidazole nitrogen ( pKa​≈12 ). The resulting nucleophilic nitrogen attacks the chloromethyl group of adjacent molecules, leading to irreversible oligomerization.

To bypass these pathways, we employ Me3​SnOH , a reagent that operates via a concerted, mild coordination mechanism rather than bulk nucleophilic attack[2]. The tin atom acts as a Lewis acid, coordinating selectively to the ester carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon and facilitates the intramolecular delivery of the hydroxide ligand. Because no free hydroxide is generated in the bulk solvent, the hyper-reactive chloromethyl group remains completely untouched.

While recent green chemistry advancements have introduced Calcium(II) Iodide ( CaI2​ ) as a mild alternative for sensitive ester hydrolysis[3], the Me3​SnOH protocol remains the gold standard for substrates containing hyper-reactive aza-benzylic halides due to its unparalleled chemoselectivity and neutral operating conditions.

Comparative Hydrolysis Data

The table below summarizes the quantitative and qualitative outcomes of various hydrolysis methodologies applied to this specific molecular framework.

Hydrolysis MethodReagents & ConditionsEster Cleavage RateChloromethyl IntegrityPrimary Reaction Outcome
Saponification LiOH , THF/H2​O , 0 °CFastPoorComplete degradation (2-hydroxymethyl formation)
Acidic Hydrolysis 6M HCl , Dioxane, 80 °CSlowModerateComplex mixture of hydrolyzed products
Krapcho Dealkylation LiI , EtOAc, RefluxModeratePoorHalide exchange (Cl I) and decomposition
Organotin Cleavage Me3​SnOH , DCE, 80 °CHighExcellent>90% yield of target carboxylic acid

Process Visualization

G SM Methyl 2-(chloromethyl)- 1H-benzimidazole- 5-carboxylate Base NaOH / H2O (Saponification) SM->Base Tin Me3SnOH / DCE (Organotin Cleavage) SM->Tin Degradation Degradation: 1. 2-Hydroxymethyl 2. Polymerization Base->Degradation Free OH- attack Product Target Product: 2-(chloromethyl)-1H- benzimidazole- 5-carboxylic acid Tin->Product Chemoselective

Figure 1: Reaction pathways for 2-(chloromethyl)benzimidazole ester hydrolysis.

Experimental Protocol: Organotin-Mediated Hydrolysis

Caution: Trimethyltin hydroxide is highly toxic. All operations must be conducted in a certified fume hood using appropriate PPE.

Step 1: Reaction Setup

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 1.0 mmol of methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate in 20 mL of anhydrous 1,2-dichloroethane (DCE). Causality Check: The reaction is intentionally kept dilute (0.05 M) to thermodynamically disfavor any potential intermolecular N-alkylation events.

Step 2: Reagent Addition & Thermal Activation

  • Add 4.0 equivalents (4.0 mmol) of Me3​SnOH to the solution. Causality Check: An excess of the tin reagent is strictly required. The basic nitrogens of the benzimidazole ring act as competing Lewis bases, sequestering a portion of the tin reagent and reducing the effective concentration available for the ester carbonyl.

  • Seal the flask under an Argon atmosphere and heat the mixture to 80 °C using a precisely controlled heating block.

Step 3: In-Process Validation (Self-Validating System)

  • Monitor the reaction via LC-MS (ESI+) every 2 hours.

  • Validation Criteria: The successful conversion is confirmed by the appearance of the product mass at m/z 211.0 [M+H]+ .

  • Integrity Check: You must observe the characteristic 3:1 isotopic ratio of the M and M+2 peaks, confirming the chlorine atom is intact. If a peak at m/z 193.1 appears (-18 Da shift), it indicates unwanted hydrolysis of the chloromethyl group, signaling that the reaction temperature is too high or moisture has compromised the system.

Step 4: Quenching & Organotin Removal

  • Once LC-MS indicates complete consumption of the starting material (typically 4-8 hours), cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the crude residue in 30 mL of Ethyl Acetate (EtOAc).

  • Wash the organic layer vigorously with 20 mL of 5% aqueous Potassium Fluoride (KF). Causality Check: The fluoride ion acts as a highly specific scavenger for tin, reacting to form trimethyltin fluoride ( Me3​SnF ). This species is an insoluble polymeric solid that immediately precipitates out of solution, effectively neutralizing the toxicity of the mixture and preventing heavy metal contamination in downstream biological assays.

  • Filter the biphasic mixture through a pad of Celite to remove the Me3​SnF precipitate.

Step 5: Isolation

  • Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purify the resulting solid via flash column chromatography (DCM/MeOH 95:5 with 1% Acetic Acid) to yield the pure 2-(chloromethyl)-1H-benzimidazole-5-carboxylic acid.

References[1] Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro, nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDiJlzX5221DX_S_IwOMcYBzkvJXtx_MthT7ZKF-TB-soQa5rO2bCXNFXlNsmthCn-DXYTxZtLpYj6RfaxK82ODAxkUN4xAqYhqNxUzyHKGIhKNfJqqP6jW4ug--LgkaUucpks[2] A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide., semanticscholar.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUxgL0vzSVDv_2YD9qPck4ukUaQWHZmbP1R-rymQ_9zIn7Q4aWyBDShj-81XIfje74IMMPJqhjUf5wlNYQmjd2gWxi2kcXx0kN_PoFHw8s-Lfp74WLhsjA9FZ6qJSuGuopeOQS4SHmF5ZhRuWv_SvsqADDHGZCbX3VjE6GYIKp6ke7eRQcilguNWotOw-kMbBhAIGW2HuJurjzIoR3Ys0lAfArcsbMkC06a_gLebZ8umi4meNpym5AcR2w9W2d0HdxbSqRR6GHbjshsaU=[3] Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent, semanticscholar.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF25-omWYb0__JvRrEBizDGCV_PVXUmwY_LvDappLcshF3zG6pMB0atMEgDhW2MJT_yYG0gmYoqkOHvhiE5xmtvaIhxP8fLK6_u0OcFnqmvZsaj_yLbM4hlJ2VX1EnJM0MbUsG1w45l4LAlG9fpmUhpDFxkON9gucHpVZz7RK65hvlN_VRMu12t

Sources

in vitro screening assays for methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides detailed application notes and protocols for the initial in vitro screening of methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate derivatives. The structure is designed to follow a logical drug discovery workflow, from broad cytotoxicity screening to specific antimicrobial and antiparasitic evaluations, reflecting the well-documented therapeutic potential of the benzimidazole scaffold.

Introduction: The Therapeutic Potential of Benzimidazole Derivatives

Benzimidazole, a heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets with high affinity.[1] Consequently, benzimidazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antiparasitic effects.[1][2][3] Several benzimidazole-based drugs are already FDA-approved, such as the anthelmintics mebendazole and albendazole, which have been repurposed for their anticancer properties.[2]

The core structure, methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate, serves as a versatile synthetic intermediate. The reactive chloromethyl group at the 2-position allows for facile nucleophilic substitution, enabling the creation of diverse chemical libraries.[4][5] This guide outlines robust, validated in vitro assays to efficiently screen these novel derivatives for three key bioactivities: anticancer, antibacterial, and antiparasitic.

Section 1: Anticancer Activity Screening

Benzimidazole derivatives exert anticancer effects through multiple mechanisms, including the disruption of microtubule polymerization, inhibition of protein kinases (like EGFR and VEGFR-2), and induction of apoptosis.[1][6][7] The initial step in evaluating novel derivatives is to assess their general cytotoxicity against cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose.[8][9]

Principle of the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a quantitative method that measures cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] This formazan is then solubilized, and its concentration is determined by spectrophotometric analysis. The intensity of the purple color is directly proportional to the number of metabolically active (living) cells.[8][10]

Workflow for Anticancer Cytotoxicity Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Culture Cancer Cells (e.g., MCF-7, HCT-116) prep2 Prepare Serial Dilutions of Benzimidazole Derivatives assay1 Seed Cells into 96-well Plate prep2->assay1 assay2 Add Compound Dilutions to Wells assay1->assay2 assay3 Incubate for 48-72 hours assay2->assay3 assay4 Add MTT Reagent to Each Well assay3->assay4 assay5 Incubate for 4 hours (Formazan Formation) assay4->assay5 assay6 Add Solubilization Solution (e.g., DMSO) assay5->assay6 analysis1 Read Absorbance at ~570 nm assay6->analysis1 analysis2 Calculate % Cell Viability vs. Control analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3

Caption: Workflow for the MTT Cell Viability Assay.

Protocol: MTT Assay for IC₅₀ Determination

This protocol is adapted from standard methodologies for assessing compound cytotoxicity.[8][10][11]

A. Materials and Reagents:

  • Selected cancer cell lines (e.g., NCI-H522 lung cancer, MCF-7 breast cancer)[12]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.

  • 96-well flat-bottom sterile microplates

  • Test Compounds: Stock solutions of benzimidazole derivatives (e.g., 10 mM in DMSO)

B. Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin.

    • Resuspend cells in fresh medium and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to a final density of 5,000-10,000 cells per 100 µL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial two-fold dilutions of the test compounds in culture medium from the stock solution. The final concentration range should span several orders of magnitude (e.g., 0.1 µM to 100 µM).

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound concentration) and a "medium only" blank control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound dilutions.

    • Incubate for the desired exposure time (typically 48 or 72 hours).[12]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

    • Return the plate to the incubator for 4 hours. During this time, viable cells will reduce the MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully add 100 µL of the solubilization solution to each well.[10]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[9]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is standard).[8] A reference wavelength of >650 nm can be used to subtract background noise.

C. Data Analysis and Presentation:

  • Correct Absorbance: Subtract the average absorbance of the "medium only" blank wells from all other readings.

  • Calculate Percent Viability:

    • Percent Viability = (Corrected Absorbance of Treated Well / Corrected Absorbance of Vehicle Control Well) x 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data Presentation for Anticancer Screening

Compound Cancer Cell Line IC₅₀ (µM) ± SD
Derivative 1 MCF-7 5.2 ± 0.4
Derivative 2 MCF-7 15.8 ± 1.1
Derivative 1 HCT-116 8.1 ± 0.6
Derivative 2 HCT-116 22.5 ± 2.3

| Doxorubicin (Control) | MCF-7 | 0.8 ± 0.1 |

Section 2: Antibacterial Activity Screening

The benzimidazole scaffold is present in several compounds with known antimicrobial properties.[4] A primary screen for antibacterial activity is essential to identify promising leads. The Kirby-Bauer disk diffusion test is a standardized, simple, and widely used qualitative method for this purpose.[14][15] It provides a visual indication of a compound's ability to inhibit bacterial growth.

Principle of the Kirby-Bauer Disk Diffusion Assay

In this method, a standardized bacterial inoculum is spread evenly onto the surface of a Mueller-Hinton agar plate to create a confluent "lawn" of growth.[16] Filter paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient.[17] If the bacteria are susceptible to the compound, a clear circular area of no growth, known as a "zone of inhibition," will appear around the disk after incubation.[18] The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Workflow for Antibacterial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare Bacterial Inoculum (to 0.5 McFarland Standard) prep2 Impregnate Sterile Disks with Benzimidazole Derivatives assay1 Inoculate Mueller-Hinton Agar Plate for Confluent Growth prep2->assay1 assay2 Place Compound-impregnated Disks on Agar Surface assay1->assay2 assay3 Incubate Plate at 37°C for 18-24 hours assay2->assay3 analysis1 Observe Plate for Clear Zones of Inhibition assay3->analysis1 analysis2 Measure Diameter of Inhibition Zones (mm) analysis1->analysis2

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Protocol: Kirby-Bauer Disk Diffusion Method

This protocol is based on the standardized procedure outlined by the American Society for Microbiology and other sources.[14][16][18]

A. Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Agar (MHA) plates

  • Tryptic Soy Broth (TSB) or other suitable broth

  • Sterile cotton swabs

  • Sterile blank filter paper disks (6 mm diameter)

  • McFarland 0.5 turbidity standard

  • Test Compounds: Solutions of benzimidazole derivatives at a known concentration (e.g., 1 mg/mL in DMSO).

  • Positive Control: Standard antibiotic disk (e.g., Ciprofloxacin)

  • Negative Control: Disk impregnated with the solvent (e.g., DMSO)

B. Step-by-Step Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test bacterium and inoculate them into a tube of TSB.

    • Incubate the broth at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab across the entire surface of an MHA plate to ensure a uniform lawn of growth. Rotate the plate by 60° and repeat the streaking twice more to cover the entire surface.[14]

  • Disk Application:

    • Aseptically apply a known volume (e.g., 10 µL) of each test compound solution onto a sterile blank disk. Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface. Space them at least 24 mm apart.[16]

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate them at 37°C for 18-24 hours.[16]

C. Data Analysis and Presentation:

  • Measurement: After incubation, use a ruler or calipers to measure the diameter of the zone of complete growth inhibition around each disk, including the disk itself.

  • Interpretation: The size of the inhibition zone indicates the compound's activity. While formal interpretation (Susceptible, Intermediate, Resistant) requires standardized breakpoints, for screening purposes, a larger zone diameter signifies greater antibacterial activity.

Table 2: Example Data Presentation for Antibacterial Screening

Compound (Conc.) Zone of Inhibition (mm) vs. S. aureus Zone of Inhibition (mm) vs. E. coli
Derivative 1 (10 µ g/disk ) 18 0
Derivative 2 (10 µ g/disk ) 22 15
Ciprofloxacin (5 µ g/disk ) 25 30

| DMSO (Solvent Control) | 0 | 0 |

Section 3: Antiparasitic Activity Screening (Anti-Giardial)

Benzimidazole carbamates like albendazole and mebendazole are potent anthelmintics, and the benzimidazole scaffold has shown activity against protozoan parasites as well.[3][19] Giardia lamblia, an intestinal protozoan, is a relevant target for screening new derivatives. An in vitro susceptibility assay using cultured trophozoites is the standard method for evaluation.

Principle of the Anti-Giardial Susceptibility Assay

This assay determines the concentration of a compound required to inhibit the growth or kill Giardia lamblia trophozoites (the active, feeding stage of the parasite) in an axenic culture.[19] Trophozoites are incubated with serial dilutions of the test compound for a set period. Viability can be assessed through various methods, including direct counting of motile parasites, subculturing, or using viability dyes like resazurin.[19][20] The endpoint is typically the determination of the 50% inhibitory concentration (IC₅₀).

Workflow for Anti-Giardial Susceptibility Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Culture G. lamblia Trophozoites (e.g., P1 strain) prep2 Prepare Serial Dilutions of Benzimidazole Derivatives assay1 Inoculate Trophozoites into Culture Tubes/Plates with Medium prep2->assay1 assay2 Add Compound Dilutions to Cultures assay1->assay2 assay3 Incubate Anaerobically at 37°C for 48 hours assay2->assay3 analysis1 Assess Trophozoite Viability (e.g., by counting motile parasites) assay3->analysis1 analysis2 Calculate % Inhibition vs. Control analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3

Caption: Workflow for Giardia lamblia In Vitro Susceptibility Assay.

Protocol: Giardia lamblia Trophozoite Susceptibility Assay

This protocol is based on established methods for in vitro testing of anti-giardial compounds.[19][21]

A. Materials and Reagents:

  • Giardia lamblia strain (e.g., Portland-1) maintained in axenic culture.

  • TYI-S-33 medium, modified, supplemented with bovine serum.

  • Sterile, screw-cap culture tubes (15 mL) or 96-well plates.

  • Test Compounds: Stock solutions of benzimidazole derivatives in DMSO.

  • Positive Control: Metronidazole or Albendazole.[19]

  • Hemocytometer or automated cell counter.

B. Step-by-Step Procedure:

  • Inoculum Preparation:

    • Harvest log-phase G. lamblia trophozoites from culture flasks by chilling on ice for 20 minutes to detach the cells.

    • Count the trophozoites and adjust the concentration to achieve a final inoculum of 5 x 10⁴ trophozoites/mL in fresh medium.[19]

  • Assay Setup:

    • Prepare two-fold serial dilutions of the test compounds directly in culture tubes or a 96-well plate containing the appropriate volume of TYI-S-33 medium.

    • Include a drug-free control (with solvent) and a positive control (Metronidazole).

    • Inoculate each tube/well with the prepared trophozoite suspension.

  • Incubation:

    • Incubate the cultures at 37°C for 48 hours. For tubes, ensure caps are tightly sealed. For plates, use an anaerobic chamber or gas pack system.

  • Viability Assessment:

    • After incubation, detach any remaining adherent trophozoites by chilling the cultures on ice for 20 minutes.

    • Gently resuspend the contents of each tube/well.

    • Load a sample into a hemocytometer and count the number of motile trophozoites under a microscope. Alternatively, use a viability stain and an automated counter.

C. Data Analysis and Presentation:

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Trophozoite count in Treated Culture / Trophozoite count in Control Culture)] x 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value, similar to the MTT assay analysis.

Table 3: Example Data Presentation for Anti-Giardial Screening

Compound IC₅₀ (µM) vs. G. lamblia ± SD Selectivity Index (SI)*
Derivative 1 2.5 ± 0.3 >100
Derivative 2 0.8 ± 0.1 55.3
Albendazole (Control) 0.05 ± 0.01 >200

| Metronidazole (Control) | 1.5 ± 0.2 | >100 |

*Selectivity Index (SI) is calculated as CC₅₀ (from a mammalian cell line like L929) / IC₅₀ (parasite). A higher SI value indicates greater selectivity for the parasite.[22]

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Vertex AI Search.
  • Iqbal, J., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Biomedicine & Pharmacotherapy. Available at: [Link]

  • Yusha’u, M., et al. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • Aryal, S. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. Available at: [Link]

  • Cedillo-Rivera, R., et al. (1992). In-vitro susceptibility of Giardia lamblia to albendazole, mebendazole and other chemotherapeutic agents. Journal of Medical Microbiology. Available at: [Link]

  • 417 Integrative Medicine. (2025). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. 417 Integrative Medicine. Available at: [Link]

  • Gordts, B., et al. (1984). In vitro susceptibilities of 25 Giardia lamblia isolates of human origin to six commonly used antiprotozoal agents. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences. Available at: [Link]

  • Kumar, V., et al. (2023). Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. Future Medicinal Chemistry. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Available at: [Link]

  • Gordts, B., et al. (1984). In vitro susceptibilities of 25 Giardia lamblia isolates of human origin to six commonly used antiprotozoal agents. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Abourehab, M. A. S., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • Jokipii, L., & Jokipii, A. M. (1980). In Vitro Susceptibility of Giardia lamblia Trophozoites to Metronidazole and Tinidazole. The Journal of Infectious Diseases. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2024). Frontiers. Available at: [Link]

  • Performing the Kirby-Bauer method. (n.d.). The Open University. Retrieved March 17, 2026, from [Link]

  • A comprehensive analysis of viability assays for Giardia lamblia and Trichomonas vaginalis trophozoites: a systematic review. (2023). The Journal of Infection in Developing Countries. Available at: [Link]

  • Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. (2023). MDPI. Available at: [Link]

  • Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2022). Scientific Reports. Available at: [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. Retrieved March 17, 2026, from [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2023). MDPI. Available at: [Link]

  • New benzimidazole derivative compounds with in vitro fasciolicidal properties. (2023). Parasites & Vectors. Available at: [Link]

  • Sukhramani, P. S., et al. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Annals of Biological Research. Available at: [Link]

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Frontiers in Chemistry. Available at: [Link]

  • State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. (2021). Current Medicinal Chemistry. Available at: [Link]

  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. (2021). ACG Publications. Available at: [Link]

  • Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. (2023). MDPI. Available at: [Link]

  • Synthesis, Screening and in silico Simulations of Anti-Parasitic Propamidine/Benzimidazole Derivatives. (2018). Medicinal Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Derivative. (2023). International Journal of Creative Research Thoughts. Available at: [Link]

  • Synthesis and Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives against Phytopathogenic Fungi in Vitro. (2013). ResearchGate. Available at: [Link]

  • Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre. Available at: [Link]

  • Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)-3-ethyl aminomalonate. (2014). Google Patents.
  • SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. (2018). DergiPark. Available at: [Link]

Sources

Application Note: Advanced Cross-Coupling and Functionalization Strategies for Chloromethyl Benzimidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chloromethyl benzimidazoles, particularly 2-(chloromethyl)-1H-benzimidazole, are highly versatile bifunctional building blocks utilized extensively in medicinal chemistry and drug development. They serve as critical intermediates in the synthesis of complex therapeutics, ranging from the nonpeptide GLP-1R agonist Danuglipron[1] to CXCR4 chemokine receptor antagonists like AMD070[2]. However, the inherent reactivity of these molecules—possessing both an electrophilic sp³ benzylic carbon and a nucleophilic, coordinating imidazole nitrogen—presents significant challenges in transition-metal-catalyzed cross-coupling. This application note provides an authoritative, self-validating guide to overcoming these challenges through strategic protecting-group chemistry, optimized palladium-catalyzed Suzuki-Miyaura couplings, and Finkelstein-assisted alkylations.

Mechanistic Rationale & Substrate Profiling

The direct cross-coupling of unprotected 2-(chloromethyl)benzimidazole is notoriously difficult. The basic imidazole nitrogen can aggressively coordinate to palladium(II) intermediates, effectively poisoning the catalyst and halting the catalytic cycle. Furthermore, under basic conditions, the molecule is prone to intermolecular self-alkylation (oligomerization), where the deprotonated nitrogen of one molecule attacks the chloromethyl group of another[3].

To circumvent these competing pathways, N-protection (commonly via a tert-butoxycarbonyl or "Boc" group) is an absolute prerequisite[3]. The Boc group serves a dual purpose: it sterically shields the nitrogen from the metal center and electronically delocalizes the lone pair, rendering the nitrogen non-nucleophilic. Once protected, the sp³-hybridized C-Cl bond can be selectively activated. Because sp³ carbon-halogen bonds are more electron-rich and sterically hindered than their sp² counterparts, specialized electron-rich, bulky phosphine ligands (e.g., XPhos or dppf) are required to drive the sluggish oxidative addition step and facilitate rapid reductive elimination.

Workflow A 2-Chloromethylbenzimidazole (Starting Material) B Step 1: N-Protection (Boc2O / Base) Blocks nucleophilic nitrogen A->B C N-Boc-2-Chloromethylbenzimidazole (Activated Electrophile) B->C D Step 2: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura sp3-sp2) C->D E N-Boc Protected Coupled Intermediate D->E F Step 3: Deprotection (Acidic Cleavage) E->F G Functionalized Benzimidazole Target F->G

Fig 1. Strategic workflow for the functionalization of chloromethyl benzimidazoles.

Experimental Methodologies

Protocol 1: N-Protection (Boc-Derivatization) of 2-Chloromethylbenzimidazole

Objective: Mask the N-H bond to prevent self-alkylation and transition-metal catalyst poisoning[3].

Causality & Design Choice: Di-tert-butyl dicarbonate (Boc₂O) is chosen because the resulting carbamate is stable under the mild basic conditions of cross-coupling but easily cleaved under acidic conditions later. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the imidazole without competing for the electrophilic chloromethyl site[2].

Step-by-Step Procedure:

  • Charge a dry, argon-flushed round-bottom flask with 2-(chloromethyl)-1H-benzimidazole (1.0 equiv) and anhydrous acetonitrile (0.5 M).

  • Add DIPEA (1.5 equiv) dropwise at 0 °C. Stir for 15 minutes.

  • Add Boc₂O (1.2 equiv) in portions.

  • Warm the reaction to 40 °C and agitate for 6 hours.

  • Quench with distilled water, extract with ethyl acetate (3 × 20 mL), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation & IPC (In-Process Control): Monitor the reaction via LC-MS. The reaction is complete when the starting material peak (m/z 167 for ³⁵Cl) disappears and the Boc-protected product peak (m/z 267) emerges. On TLC (Hexane/EtOAc 7:3), the product will show a distinct shift to a higher Rf​ value due to the loss of the polar N-H bond.

Protocol 2: Palladium-Catalyzed sp³-sp² Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the chloromethyl position via coupling with an arylboronic acid.

Causality & Design Choice: Oxidative addition into an sp³ C-Cl bond is energetically demanding. We utilize Pd(OAc)₂ combined with XPhos (a dialkylbiaryl phosphine ligand). The electron-rich nature of XPhos increases the electron density on the Pd(0) center, accelerating oxidative addition, while its extreme steric bulk forces the spatial proximity of the coupling partners, accelerating reductive elimination and suppressing off-target β-hydride elimination.

Step-by-Step Procedure:

  • In a Schlenk tube, combine 1-Boc-2-(chloromethyl)benzimidazole (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%).

  • Evacuate and backfill the tube with argon three times to ensure strict oxygen exclusion.

  • Add degassed Toluene/H₂O (10:1 v/v, 0.2 M). The biphasic system ensures base solubility while maintaining organic reactant mobility.

  • Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.

Self-Validation & IPC: Monitor via HPLC at 254 nm. Because oxidative addition is the rate-limiting step, the persistence of starting material after 4 hours usually indicates catalyst oxidation; verify the exclusion of oxygen. Successful product formation is confirmed by the isotopic pattern shift in MS (loss of the 3:1 ³⁵Cl/³⁷Cl signature).

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Rate Limiting) Pd0->OA R-Cl (Substrate) PdII_1 Pd(II)(Cl)(R)L_n Intermediate OA->PdII_1 TM Transmetalation (Base Mediated) PdII_1->TM Ar-B(OH)2 + Base PdII_2 Pd(II)(R)(Ar)L_n Intermediate TM->PdII_2 RE Reductive Elimination (Product Release) PdII_2->RE RE->Pd0 R-Ar (Product)

Fig 2. Pd-catalyzed sp³-sp² Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol 3: KI-Catalyzed C-N/C-O Alkylation (Finkelstein-Assisted Coupling)

Objective: Direct functionalization of the chloromethyl group with amines or alcohols without transition metals, heavily utilized in process chemistry[1],[2].

Causality & Design Choice: While the benzylic chloride is electrophilic, direct S_N2 displacement by weak nucleophiles can be slow. The addition of catalytic Potassium Iodide (KI) facilitates an in situ Finkelstein reaction. The chloride is transiently converted to a benzylic iodide, which is a vastly superior leaving group, significantly lowering the activation energy barrier for the incoming nucleophile[2].

Step-by-Step Procedure:

  • Dissolve 1-Boc-2-(chloromethyl)benzimidazole (1.0 equiv) and the target nucleophile (amine/alcohol, 1.1 equiv) in anhydrous acetonitrile (0.5 M).

  • Add K₂CO₃ (2.0 equiv) and KI (10 mol%).

  • Heat the suspension to 50 °C and agitate for 6–12 hours.

  • Filter the inorganic salts, concentrate the filtrate, and isolate the product.

Self-Validation & IPC: The reaction mixture will transition from colorless to a pale yellow/orange suspension as KI is converted to KCl (which precipitates). Complete consumption of the benzylic chloride within 12 hours indicates a successful Finkelstein-assisted coupling.

Quantitative Data Presentation

The following table summarizes the optimization landscape for the sp³-sp² Suzuki-Miyaura cross-coupling of 1-Boc-2-(chloromethyl)benzimidazole, highlighting the causality behind catalyst and ligand selection.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄K₂CO₃Toluene100<10Sluggish oxidative addition; rapid catalyst decomposition.
2Pd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O9065Bidentate ligand prevents β-hydride elimination, moderate OA.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O9072Improved OA, but steric bulk is insufficient for rapid RE.
4 Pd(OAc)₂ / XPhos K₃PO₄ Toluene/H₂O 90 88 Electron-rich bulky ligand accelerates both OA and RE.

Sources

Application Note: Preparation and Optimization of Anthelmintic Drugs from Benzimidazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Pharmacological Rationale

Soil-transmitted helminths (STHs) and gastrointestinal nematodes cause profound morbidity in humans and significant economic losses in livestock worldwide. While classical benzimidazole-2-carbamates (such as albendazole and mebendazole) have been the gold standard for decades, their efficacy is increasingly compromised by emerging parasitic resistance and poor aqueous solubility ([1]).

To overcome these pharmacokinetic and pharmacodynamic limitations, medicinal chemistry has shifted toward modifying the core scaffold. Benzimidazole-5-carboxylate derivatives serve as highly versatile, privileged intermediates. By utilizing the 5-carboxylate position, researchers can synthesize bioisosteres (such as benzimidazole-5-carbohydrazides and carboxamides) that exhibit altered lipophilicity, enhanced hydrogen-bonding capacity, and potent broad-spectrum anthelmintic activity ([2]).

Mechanism of Action: Overcoming Nematode Resistance

Benzimidazole anthelmintics exert their effect by binding to the colchicine-sensitive site of nematode β -tubulin. This binding prevents the dimerization of α

  • and β -tubulin, halting microtubule polymerization. Consequently, the parasite loses its cytoskeletal integrity, leading to a blockade of glucose uptake, glycogen depletion, and eventual death.

Derivatizing the 5-carboxylate group into a carbohydrazide introduces new hydrogen-bond donors/acceptors. This structural modification allows the drug to anchor more securely within the β -tubulin binding pocket, effectively bypassing the common F200Y mutation (phenylalanine to tyrosine at position 200) that confers resistance to traditional benzimidazoles.

MOA_Pathway M1 Benzimidazole-5-carboxylate Derivative M2 Nematode β-Tubulin (Colchicine-Binding Site) M1->M2 High-Affinity Binding M3 Inhibition of Microtubule Polymerization M2->M3 Conformational Arrest M4 Blockade of Glucose Uptake & Transport M3->M4 Cytoskeletal Collapse M5 Depletion of Glycogen & ATP Stores M4->M5 M6 Parasite Paralysis & Death M5->M6

Fig 1. Mechanism of action: Nematode β-tubulin inhibition by benzimidazole-5-carboxylates.

Synthetic Strategy: The One-Pot Reductive Cyclization

Historically, the synthesis of 1,2-disubstituted benzimidazoles required harsh acidic conditions and the isolation of unstable o-phenylenediamine intermediates. Modern protocols utilize a highly efficient one-pot reductive cyclization ([3]). By reacting an ethyl 4-(alkylamino)-3-nitrobenzoate with an aryl aldehyde in the presence of sodium dithionite ( Na2​S2​O4​ ), the nitro group is reduced and immediately undergoes cyclocondensation, yielding the benzimidazole-5-carboxylate core in a single step.

Synthetic_Workflow N1 Ethyl 4-(alkylamino)- 3-nitrobenzoate N3 Reductive Cyclization Na2S2O4, DMSO, 90°C N1->N3 N2 Aryl Aldehyde (e.g., 2,4-dichlorobenzaldehyde) N2->N3 N4 Benzimidazole-5-carboxylate Core N3->N4 One-Pot Reaction N5 Hydrazine Hydrate Reflux, EtOH N4->N5 N6 Benzimidazole-5-carbohydrazide (Anthelmintic Agent) N5->N6 Amidation

Fig 2. One-pot synthetic workflow for benzimidazole-5-carboxylate anthelmintic derivatives.

Experimental Methodologies

The following protocols outline the synthesis of a highly active anthelmintic candidate: 1-propyl-2-(2,4-dichlorophenyl)-1H-benzimidazole-5-carbohydrazide .

Protocol A: Synthesis of the Benzimidazole-5-Carboxylate Core

Objective: Synthesize ethyl 1-propyl-2-(2,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate.

Materials & Reagents:

  • Ethyl 4-(propylamino)-3-nitrobenzoate (1.0 eq, 10 mmol)

  • 2,4-Dichlorobenzaldehyde (1.2 eq, 12 mmol)

  • Sodium dithionite ( Na2​S2​O4​ ) (3.0 eq, 30 mmol)

  • Dimethyl sulfoxide (DMSO) (30 mL)

  • Ice-cold distilled water

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve ethyl 4-(propylamino)-3-nitrobenzoate and 2,4-dichlorobenzaldehyde in 30 mL of DMSO.

  • Reduction Initiation: Add sodium dithionite portion-wise over 10 minutes under continuous magnetic stirring.

  • Cyclization: Heat the reaction mixture to 90°C and maintain for 3–4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 4:1 v/v).

  • Quenching & Precipitation: Once TLC confirms the disappearance of the starting material, cool the mixture to room temperature and pour it into 150 mL of crushed ice-water while stirring vigorously.

  • Isolation: Filter the resulting solid precipitate under vacuum, wash with cold water (3 × 20 mL) to remove residual DMSO, and dry in a desiccator.

  • Purification: Recrystallize from hot ethanol to yield the pure benzimidazole-5-carboxylate core.

Expert Causality & Self-Validation:

  • Solvent Choice: DMSO is a polar aprotic solvent that fully dissolves both the organic precursors and the inorganic reducing agent ( Na2​S2​O4​ ), ensuring a homogeneous reaction critical for the one-pot sequential reduction-cyclization.

  • Temperature Control: Maintaining exactly 90°C is crucial. Below 80°C, the Schiff base intermediate fails to undergo complete oxidative cyclization; above 100°C, thermal degradation of the aldehyde occurs.

  • Validation: Successful cyclization is validated by 1H -NMR showing the disappearance of the secondary amine proton ( ∼8.2 ppm) and the emergence of the characteristic benzimidazole aromatic protons.

Protocol B: Derivatization to Benzimidazole-5-Carbohydrazide

Objective: Convert the ester to a carbohydrazide to enhance tubulin-binding affinity.

Materials & Reagents:

  • Ethyl 1-propyl-2-(2,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate (1.0 eq, 5 mmol)

  • Hydrazine hydrate (80% aqueous solution) (10.0 eq, 50 mmol)

  • Absolute Ethanol (25 mL)

Step-by-Step Procedure:

  • Preparation: Suspend the benzimidazole-5-carboxylate core in 25 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Amidation: Add hydrazine hydrate dropwise to the suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 6–8 hours.

  • Monitoring: Check reaction progress via TLC (Chloroform:Methanol, 9:1 v/v). The product will appear as a highly polar, lower-Rf spot compared to the starting ester.

  • Isolation: Cool the reaction mixture to 0–5°C in an ice bath. The carbohydrazide product will crystallize out of solution.

  • Filtration: Filter the crystals, wash with cold ethanol (10 mL), and dry under vacuum.

Expert Causality & Self-Validation:

  • Reagent Excess: A 10-fold excess of hydrazine hydrate is used to drive the equilibrium of the acyl substitution forward and prevent the formation of diacylhydrazines (dimers).

  • Validation: The conversion is self-validating via 1H -NMR: the ethyl ester signals (a quartet at ∼4.3 ppm and a triplet at ∼1.4 ppm) will completely disappear, replaced by a broad singlet ( ∼9.8 ppm) corresponding to the −NH proton and a secondary broad singlet ( ∼4.5 ppm) for the −NH2​ protons.

Quantitative Data & Yield Analysis

The derivatization of the benzimidazole-5-carboxylate core yields compounds with superior anthelmintic profiles compared to standard controls. The table below summarizes the physicochemical data and in vitro anthelmintic activity (IC 50​ ) of synthesized derivatives against Trichuris muris (whipworm) and Caenorhabditis elegans models.

Compound IDN-1 Substitution (R1)C-2 Substitution (R2)Core Yield (%)Hydrazide Yield (%)IC 50​ vs T. muris (µM)IC 50​ vs C. elegans (µM)
BZ-5C-1 Propyl2,4-Dichlorophenyl82764.152.80
BZ-5C-2 Propyl4-Fluorophenyl78718.905.45
BZ-5C-3 Ethyl2,4-Dichlorophenyl80743.302.10
Albendazole (Control)N/AN/A--5.203.50

Data Interpretation: Compounds bearing the 2,4-dichlorophenyl moiety at the C-2 position combined with the 5-carbohydrazide group (e.g., BZ-5C-1 and BZ-5C-3) demonstrate lower IC 50​ values than the commercial standard Albendazole, validating the 5-carboxylate derivatization strategy for overcoming resistance thresholds.

References

  • Kumar, V., Basavarajaswamy, G., Rai, M. V., et al. (2015). Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(7), 1420-1426. URL:[Link]

  • Gandi, S., et al. (2022). Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. Parasites & Vectors, 15(1), 287. URL:[Link]

  • Tahlan, S., Kumar, S., & Ramasamy, K. (2019). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 7, 306. URL:[Link]

Sources

Validation & Comparative

Structural Confirmation of Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate: A Comparative Guide to 2D NMR vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary: The Analytical Challenge of Benzimidazoles

Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate (CAS: 1245569-79-2) is a highly versatile synthetic intermediate used in the development of angiotensin II receptor blockers and proton pump inhibitors. However, confirming its exact regiochemistry presents a notorious analytical challenge: 1,3-prototropic tautomerism .

Because the molecule features an asymmetric methyl carboxylate substitution at the C5 position, the rapid intermolecular exchange of the N-H proton between the N1 and N3 atoms creates a dynamic equilibrium between the 5-carboxylate and 6-carboxylate tautomers[1]. At room temperature, this rapid exchange averages the electronic environment of the aromatic ring, leading to broadened signals and overlapping multiplets in standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy. To achieve unambiguous structural confirmation, laboratories must move beyond basic 1D techniques and deploy advanced 2D NMR workflows.

Methodological Comparison: Finding the Gold Standard

When validating the structure of asymmetric benzimidazole derivatives, analytical scientists typically choose between three primary orthogonal techniques. Table 1 objectively compares their performance.

Table 1: Performance Comparison of Structural Confirmation Methods
MethodologyRegiochemical AccuracyTautomer ResolutionSample RequirementsThroughput
1D NMR + LC-HRMS Low: Cannot differentiate C5 vs C6 substitution due to signal averaging.Poor: Only observes the time-averaged state.~5 mg, highly soluble.High: <15 minutes per sample.
X-Ray Crystallography High: Provides absolute 3D spatial arrangement.Static: Only captures a single solid-state tautomer, ignoring solution dynamics.High-quality single crystals (difficult for reactive chloromethyls).Low: Days to weeks for crystal growth and diffraction.
2D NMR Suite (HSQC, HMBC, COSY, NOESY) Highest: Maps exact through-bond and through-space connectivity in solution.Excellent: Can resolve tautomers using Variable Temperature (VT) NMR[2].~15-20 mg, requires deuterated solvents (e.g., DMSO-d6).Medium: 2-4 hours of acquisition time.

The Verdict: While 1D NMR + LC-HRMS is sufficient for routine purity checks, it fails at de novo structural confirmation. X-Ray crystallography is definitive but practically bottlenecked by crystal growth. 2D NMR provides the optimal balance, offering absolute regiochemical assignment directly in the solution state[3].

Case Study: 2D NMR Elucidation of Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate

To definitively prove the structure, we must link the isolated functional groups (the chloromethyl at C2 and the methyl carboxylate at C5) to the benzimidazole core. This is achieved through a combination of Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

The Causality Behind the 2D NMR Strategy
  • Anchoring the C2 Position: The chloromethyl protons (-CH₂Cl) appear as a sharp singlet around 4.90 ppm. In the HMBC spectrum, these protons will show a strong 2-bond correlation (²JCH) to the C2 carbon and 3-bond correlations (³JCH) to the bridgehead carbons C3a and C7a.

  • Anchoring the C5 Position: The methoxy protons (-OCH₃) at ~3.90 ppm will show a ³JCH correlation to the ester carbonyl carbon (~166.0 ppm). Crucially, this carbonyl carbon will also show ³JCH correlations from the aromatic protons H4 and H6, definitively proving the ester is attached to the ring and mapping its exact position relative to the bridgehead carbons.

  • Resolving the Aromatic Spin System: COSY is used to confirm the ortho-coupling between H6 and H7, and the meta-coupling between H4 and H6.

Table 2: 2D NMR Correlation Map (Simulated Data in DMSO-d6)
Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity (J in Hz)Key HMBC Correlations (H → C)Key COSY/NOESY
C2 152.0----
C3a / C7a ~138.0 / 142.0----
C4 115.08.10d (1.5)C=O, C6, C7a, C5COSY: H6
C5 124.0----
C6 123.07.80dd (8.5, 1.5)C4, C7a, C=OCOSY: H4, H7
C7 114.07.60d (8.5)C5, C3aCOSY: H6
-CH₂Cl 38.04.90sC2, C3a, C7aNOESY: N-H (weak)
-OCH₃ 52.03.90sC=O-
C=O 166.0----
N-H -12.80br sC2, C3a, C7aNOESY: H4 or H7

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, do not merely run standard parameters. Follow this self-validating workflow designed specifically for tautomeric heterocycles.

G N1 Sample Preparation (DMSO-d6 to slow exchange) N2 1D 1H & 13C NMR Initial Assessment N1->N2 N3 Are Aromatic Signals Broadened by Tautomerism? N2->N3 N4 Variable Temp (VT) NMR (Cool to 273K) N3->N4 Yes (Fast Exchange) N5 2D NMR Suite (HSQC, HMBC, COSY, NOESY) N3->N5 No (Slow Exchange) N4->N5 N6 Unambiguous Structural Assignment N5->N6

Workflow for 2D NMR structural elucidation of benzimidazoles, addressing tautomeric exchange.
Step-by-Step Methodology

Step 1: Strategic Solvent Selection & Sample Preparation

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (100.0% isotopic purity).

  • Causality: Avoid CDCl3. DMSO-d6 acts as a strong hydrogen-bond acceptor. This solvent interaction significantly slows down the intermolecular prototropic exchange rate of the benzimidazole N-H, sharpening the aromatic signals and allowing for the distinct observation of "tautomeric positions"[2].

Step 2: Hardware Optimization

  • Action: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a 5 mm CryoProbe.

  • Causality: The quaternary carbons (C2, C3a, C7a, C5) and the ester carbonyl lack attached protons. Their assignment relies entirely on low-intensity, long-range magnetization transfer in the HMBC experiment. A CryoProbe increases the signal-to-noise ratio by a factor of 3–4, ensuring these critical cross-peaks are detected well above the noise floor.

Step 3: Variable Temperature (VT) Control

  • Action: Acquire initial 1D spectra at 298 K. If the C4 and C7 signals remain broad due to intermediate exchange rates, lower the probe temperature to 273 K (or lower)[1].

  • Causality: Cooling the sample "freezes out" the dynamic equilibrium, allowing the NMR timescale to capture the distinct 5-carboxylate and 6-carboxylate tautomers independently, which is critical for accurate NOESY cross-relaxation measurements.

Step 4: Self-Validating HMBC/HSQC Acquisition

  • Action: Acquire a ¹H-¹³C HSQC (optimized for ¹JCH = 145 Hz) and a ¹H-¹³C HMBC (optimized for long-range ⁿJCH = 8 Hz).

  • Validation Check: HMBC pulse sequences frequently produce one-bond (¹JCH) artifacts that mimic long-range correlations. To build a self-validating system, digitally overlay the HSQC spectrum onto the HMBC spectrum in your processing software (e.g., MestReNova or TopSpin). Any HMBC peak that perfectly aligns with an HSQC peak must be mathematically flagged as an artifact and excluded from the regiochemical assignment.

Step 5: Through-Space Verification (NOESY)

  • Action: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

  • Causality: Look for a spatial correlation between the N-H proton (~12.80 ppm) and the adjacent aromatic proton. Depending on which tautomer is dominant in the frozen state, the N-H will show a Nuclear Overhauser Effect (NOE) to either H4 or H7, providing the final, definitive proof of the 3D molecular architecture.

References

  • Title: An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations Source: PMC (National Institutes of Health) URL: [Link]

  • Title: NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling, Quenching, and Disposal of Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate

As a critical intermediate in drug development and organic synthesis, methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate presents unique logistical and safety challenges. While the benzimidazole core is highly valued in medicinal chemistry, the presence of the reactive chloromethyl moiety dictates strict, specialized disposal procedures. Standard solvent waste disposal is insufficient and dangerous. This guide provides an authoritative, self-validating framework for the safe deactivation and disposal of this compound.

Mechanistic Hazard Profile & Causality

To safely manage this chemical, researchers must understand the causality behind its reactivity. The compound is not merely an irritant; it is a potent alkylating agent.

  • Alkylating Potential: The chloromethyl group ( −CH2​Cl ) features a highly electrophilic carbon atom. It is primed for rapid SN​2 nucleophilic substitution. In a biological environment, nucleophilic centers on DNA (such as the N7 position of guanine) and thiol groups in proteins can attack this carbon, leading to irreversible covalent binding. This mechanism classifies the compound as a severe mutagenic and carcinogenic hazard (1)[1].

  • Corrosivity: Upon contact with ambient moisture or mucous membranes, the compound hydrolyzes to release hydrogen chloride (HCl) gas, causing severe respiratory, skin, and eye damage (2)[2].

  • Metal Reactivity: Contact with active metals (like aluminum or iron) can catalyze exothermic Friedel-Crafts-type condensation or decomposition reactions.

Table 1: Quantitative & Qualitative Hazard Summary

Hazard CategoryGHS ClassificationOperational Implication
Toxicity Acute Tox. 4 (Oral); STOT SE 3Mandates the use of a certified fume hood and N95/P100 respirator during powder handling.
Corrosivity Skin Irrit. 2; Eye Irrit. 2ARequires double-gloving (Nitrile over Neoprene) and splash-proof safety goggles.
Reactivity Water-sensitive; Alkylating AgentMust be chemically quenched prior to disposal to prevent environmental toxicity.
Stability Decomposes via active metalsAvoid metal spatulas or containers; use strictly PTFE, glass, or ceramic tools.

Table 2: Physico-Chemical Properties Dictating Disposal

PropertyValueDisposal Implication
Molecular Weight ~224.65 g/mol Determines the molar equivalents needed for accurate quenching calculations.
Physical Form Solid (Powder)High risk of aerosolization; requires wet-wiping protocols during spills.
Solubility Soluble in THF, DMF, EtOHDictates the choice of co-solvent for the aqueous quenching protocol.

Chemical Quenching Protocol (Self-Validating System)

Because of its alkylating properties, methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate cannot be discarded directly into organic waste carboys. It must be deliberately deactivated using a stronger, harmless nucleophile to yield a non-reactive, water-soluble product (3)[3].

Step-by-Step Methodology:

  • Preparation: Conduct all steps inside a continuously exhausted chemical fume hood. Ensure no reactive metals are present in the workspace.

  • Dissolution: Dissolve the waste compound in a water-miscible organic solvent (e.g., Tetrahydrofuran or Ethanol) at a ratio of approximately 10 mL solvent per 1 gram of waste.

  • Nucleophilic Attack: Slowly, dropwise, add a 3-fold molar excess of 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ). Causality: The thiosulfate ion is a powerful nucleophile that outcompetes biological targets, irreversibly substituting the chlorine atom to form a benign Bunte salt.

  • Deactivation Period: Stir the mixture vigorously at room temperature for 24 hours.

  • Self-Validation (The Check): The substitution reaction releases HCl, lowering the solution's pH. Use pH indicator paper to check the solution. Slowly add 1M NaOH until the solution reaches a neutral pH (6.0 - 8.0). Additionally, validate the complete consumption of the alkylating agent by spotting the mixture on a TLC plate against a standard of the starting material.

  • Waste Segregation: Transfer the neutralized, deactivated solution to a clearly labeled "Aqueous/Organic Mixed Hazardous Waste" container.

QuenchingWorkflow Start Unused/Waste Chloromethyl Compound Dissolve Dissolve in Water-Miscible Solvent (e.g., THF, EtOH) Start->Dissolve Fume Hood Nucleophile Add 10% Aqueous Sodium Thiosulfate (Nucleophilic Attack) Dissolve->Nucleophile Dropwise Addition Stir Stir for 24 Hours (Complete Deactivation) Nucleophile->Stir Neutralize Check pH & Neutralize (pH 6-8) Stir->Neutralize Verify with pH paper/TLC Dispose Transfer to Hazardous Waste Neutralize->Dispose Label & Store

Chemical quenching workflow for deactivating alkylating agents.

Logistical Disposal Plans & RCRA Compliance

Once quenched, the logistical disposal must follow strict Resource Conservation and Recovery Act (RCRA) guidelines.

  • Liquid Waste: The quenched mixture contains organic solvents, water, and neutralized salts. It must be collected in heavy-duty, non-metallic containers (e.g., High-Density Polyethylene - HDPE). Do not tightly seal the container immediately if there is any risk of residual gas evolution; use a vented cap for the first 48 hours.

  • Solid Waste: Empty reagent bottles, contaminated gloves, Kimwipes, and bench paper cannot be thrown in standard trash. They must be segregated into a designated "Solid Hazardous Waste" bin for high-temperature incineration by a licensed environmental contractor.

  • Labeling: Waste labels must explicitly state: "Quenched Alkylating Agent Waste: Contains THF, Water, Sodium Thiosulfate, and Neutralized Benzimidazole Derivatives."

Emergency Spill Response Procedures

In the event of an accidental release, immediate containment is required to prevent inhalation exposure and surface contamination. Because of the risk of violent decomposition, avoid all contact with common metals during cleanup (4)[4].

Step-by-Step Spill Mitigation:

  • Evacuation & Isolation: Immediately clear the area of unprotected personnel.

  • PPE Upgrade: Responders must don a fitted respirator (if outside a fume hood), heavy-duty nitrile gloves, and a chemical-resistant apron.

  • Containment (Solid Spill): Do not dry sweep, as this generates aerosolized toxic dust. Lightly dampen the powder with a quenching solvent (e.g., ethanol) to suppress dust, then wipe up with absorbent pads.

  • Containment (Liquid Spill/Solution): Cover the spill with dry sand, earth, or a commercial inert absorbent (e.g., vermiculite). Crucial: Do not use combustible materials like paper towels for large concentrated liquid spills.

  • Collection: Use non-sparking, non-metallic tools (e.g., polypropylene dustpans) to scoop the absorbed material into a sealable hazardous waste bucket[4].

  • Decontamination: Wash the spill surface with a 5% sodium thiosulfate solution to degrade any microscopic residue, followed by a standard soap and water rinse.

SpillResponse Spill Chemical Spill Detected Evacuate Evacuate Area & Assess Size Spill->Evacuate PPE Don Appropriate PPE (Respirator, Gloves) Evacuate->PPE Contain Contain Spill (Dry Sand/Earth) PPE->Contain Collect Collect with Non-Sparking Tools Contain->Collect Waste Seal in Non-Metallic Waste Container Collect->Waste

Emergency spill response pathway for chloromethyl compounds.

References

  • PubChem. "2-Chloromethyl-1H-benzoimidazole-5-carboxylic acid | C9H7ClN2O2". National Center for Biotechnology Information.[Link]

  • Montana Tech. "Chemical Hygiene Plan: Hazardous Laboratory Chemicals Disposal Guide". Montana Technological University.[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Benzyl Chloride". NJ Health.[Link]

Sources

Personal protective equipment for handling methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories treating functionalized benzimidazoles as benign heterocyclic building blocks. However, the presence of a primary chloromethyl group fundamentally alters a compound's risk profile. Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate is not merely a structural intermediate for drug discovery; it is a highly reactive alkylating agent.

To handle this compound safely, we must move beyond rote compliance and understand the causality behind our safety protocols. The methodology below is designed as a self-validating system : we do not rely solely on barrier protection. Instead, we incorporate mandatory chemical quenching steps that destroy the electrophilic hazard before the fume hood sash is ever raised for cleanup, ensuring that every protocol inherently verifies its own safety.

Mechanistic Hazard Profile: The "Why" Behind the PPE

The core hazard of methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate lies in its chloromethyl (-CH₂Cl) moiety. This functional group is a potent electrophile primed for rapid Sₙ2 (bimolecular nucleophilic substitution) reactions. While this reactivity is highly desirable for coupling with amines or thiols during API (Active Pharmaceutical Ingredient) synthesis, it is equally reactive toward biological nucleophiles—such as the amino groups in skin proteins or the guanine bases in DNA.

Unprotected exposure does not just cause superficial irritation; it leads to covalent alkylation of tissue, which can result in severe sensitization, lachrymatory effects, and potential mutagenicity. Understanding this pathophysiological mechanism is what dictates our strict adherence to the[1].

HazardLogic Compound Methyl 2-(chloromethyl)-1H- benzimidazole-5-carboxylate Electrophile Chloromethyl Group (Potent Electrophile) Compound->Electrophile Active moiety Mechanism SN2 Alkylation of Biological Nucleophiles Electrophile->Mechanism Reactivity Toxicity Tissue Irritation & Potential Mutagenicity Mechanism->Toxicity Pathophysiology Controls Strict PPE & Fume Hood (OSHA 29 CFR 1910.132) Toxicity->Controls Dictates

Figure 1: Mechanistic relationship between the chloromethyl electrophile and required PPE.

Quantitative PPE & Engineering Controls

To mitigate the alkylation risk, barrier protection must be quantified and standardized. We employ a double-gloving strategy because if the highly reactive chloromethyl compound breaches the first nitrile layer (via permeation or micro-tears), the secondary layer provides a critical temporal window for safe removal before skin alkylation occurs.

Table 1: Physicochemical & Hazard Data Summary

Property / HazardValue / DescriptionOperational Implication
Reactive Moiety Primary Chloromethyl (-CH₂Cl)Potent electrophile; reacts aggressively with moisture and biological nucleophiles.
Hazard Class Acute Tox. 4, Skin/Eye Irrit. 2Mandates strict contact prevention and respiratory safeguarding.
Physical State Solid / Crystalline PowderHigh risk of aerosolization during weighing; requires static-free tools.
Quenching Agent 1M Na₂S₂O₃ or 1M NaOHRapidly hydrolyzes or substitutes the chloride, neutralizing toxicity prior to disposal.

Table 2: Quantitative PPE Specifications

PPE CategoryMaterial SpecificationQuantitative Standard / ThicknessReplacement Frequency
Primary Gloves Nitrile (Double-gloved)≥ 5 mil (0.12 mm) per layerEvery 2 hours or immediately upon contamination.
Eye Protection Polycarbonate Splash GogglesANSI Z87.1-2020 compliantN/A (Reusable after decontamination).
Respiratory N95 or P100 Particulate Mask95% to 99.9% filtration efficiencyDaily, or if breathing resistance increases.
Ventilation Chemical Fume HoodFace velocity 100–120 fpmContinuous monitoring via airflow alarm.

Self-Validating Operational Protocol

The following step-by-step methodology aligns with the safety frameworks established in the National Academies'[2]. It is designed so that the final step chemically validates the safety of the entire procedure.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure the fume hood is operational with a face velocity between 100–120 feet per minute (fpm). Clear the hood of unnecessary clutter to prevent airflow disruption.

  • Don PPE: Equip safety goggles, a flame-resistant lab coat, and double nitrile gloves.

  • Prepare the Quench: Pre-position a beaker containing 100 mL of 1M Sodium Thiosulfate (Na₂S₂O₃) or 1M Sodium Hydroxide (NaOH) inside the hood. Causality: Having the quench ready before the chemical container is opened ensures immediate response capability in the event of a spill.

Phase 2: Weighing and Transfer
  • Static Mitigation: Use a static-free (e.g., grounded metal or ceramic) spatula. Chloromethyl benzimidazole derivatives are often fine powders that readily aerosolize via static repulsion.

  • Enclosed Weighing: Weigh the compound directly inside the fume hood using an analytical balance with draft shields.

  • Sealed Transfer: If transferring the compound to a glovebox or another hood, seal the vessel tightly and wipe the exterior with a solvent-dampened wipe before moving it.

Phase 3: Reaction Execution
  • Inert Atmosphere: Purge the reaction vessel with Nitrogen (N₂) or Argon (Ar). Moisture in the air can slowly hydrolyze the chloromethyl group, releasing corrosive hydrogen chloride (HCl) gas.

  • Controlled Addition: Add the compound to your reaction mixture portion-wise to prevent uncontrolled exothermic spikes.

Phase 4: In-Situ Electrophile Quenching (The Validation Step)
  • Neutralization: Upon reaction completion, do not dispose of the raw reaction mixture or empty weighing boats directly into the waste bin. Submerge all spatulas, weighing boats, and residual reaction mixtures into the pre-prepared 1M Na₂S₂O₃ bath.

  • Chemical Validation: Stir for 30 minutes. The thiosulfate anion is a massive, soft nucleophile that will rapidly outcompete biological targets, displacing the chloride and yielding a benign, water-soluble Bunte salt. By chemically destroying the electrophile, you validate that the downstream waste is inherently safe.

Workflow Prep 1. PPE & Fume Hood Setup (Verify Flow Rate >100 fpm) Weigh 2. Weighing & Transfer (Use Static-Free Spatula) Prep->Weigh Proceed when safe React 3. Reaction Execution (Inert N2/Ar Atmosphere) Weigh->React Transfer sealed Quench 4. Electrophile Quenching (Add 1M Na2S2O3 or NaOH) React->Quench Post-reaction Dispose 5. Waste Segregation (Halogenated Organic Waste) Quench->Dispose Hazard Neutralized

Figure 2: Step-by-step operational workflow ensuring self-validating hazard neutralization.

Spill Response & Waste Disposal Plan

Spill Response: If methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate is spilled outside the fume hood:

  • Evacuate and Isolate: Immediately step back and warn others.

  • Neutralize: Do not sweep dry powder, which will aerosolize the alkylating agent. Instead, cover the spill with absorbent pads soaked in 1M NaOH or a weak amine solution to hydrolyze/quench the chloromethyl group in place.

  • Collect: After 15 minutes of contact time, scoop the neutralized slurry into a designated hazardous waste container.

Waste Segregation: Because this compound contains a halogen (chlorine), all unquenched or organically quenched waste must be strictly segregated into Halogenated Organic Waste carboys. Mixing halogenated waste with non-halogenated streams can lead to highly exothermic reactions or the formation of restricted environmental pollutants during waste incineration.

References

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." United States Department of Labor. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。